Enzyme Selectivity: Gastric (DGL) vs. Pancreatic (HPL) Lipase Inhibition Profile
BemPPOX demonstrates a stark discriminatory inhibition profile between gastric and pancreatic lipases. It potently inhibits dog gastric lipase (DGL) but only weakly inhibits human pancreatic lipase (HPL) [1]. In contrast, the FDA-approved drug Orlistat is a potent inhibitor of both enzyme types [1]. This selectivity is a defining feature of the oxadiazolone class, enabling gastric-specific functional studies.
| Evidence Dimension | Inhibition selectivity: Gastric Lipase (DGL) vs. Pancreatic Lipase (HPL) |
|---|---|
| Target Compound Data | Fully inhibits DGL; poor inhibition of HPL |
| Comparator Or Baseline | Orlistat potently inhibits both DGL and HPL |
| Quantified Difference | Qualitative difference: Selective vs. Broad-spectrum inhibition |
| Conditions | In vitro enzyme assays with purified DGL and HPL from human pancreatic juice |
Why This Matters
This selectivity ensures experimental results reflect the specific role of gastric (preduodenal) lipolysis, uncontaminated by pancreatic lipase inhibition, a key factor for investigators studying the initiation of fat digestion.
- [1] Point, V. et al. Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis. European Journal of Medicinal Chemistry, 123, 834-848 (2016). View Source
